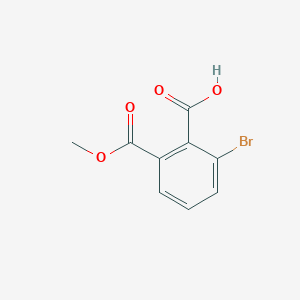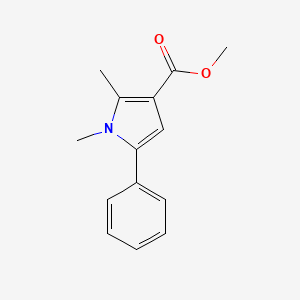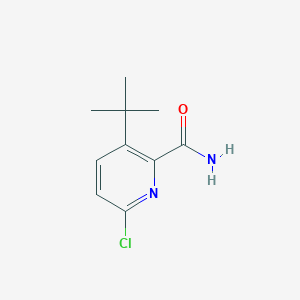
3-Tert-butyl-6-chloropyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-Tert-butyl-6-chloropyridine-2-carboxamide is a chemical compound that is likely to possess interesting properties due to the presence of tert-butyl and chloropyridine groups attached to a carboxamide moiety. While the specific compound is not directly studied in the provided papers, related compounds with tert-butyl groups and carboxamide functionalities have been synthesized and characterized, suggesting that similar methods could be applied to the synthesis and analysis of 3-Tert-butyl-6-chloropyridine-2-carboxamide.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic aromatic substitution reactions and polycondensation, as seen in the synthesis of aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from tert-butylhydroquinone . Similarly, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using the mixed anhydride method . These methods could potentially be adapted for the synthesis of 3-Tert-butyl-6-chloropyridine-2-carboxamide.
Molecular Structure Analysis
The molecular structure of compounds with tert-butyl groups has been determined using spectroscopic methods and X-ray diffraction studies . For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was elucidated, showing a triclinic space group and intermolecular hydrogen bonds . These techniques could be employed to analyze the molecular structure of 3-Tert-butyl-6-chloropyridine-2-carboxamide.
Chemical Reactions Analysis
The reactivity of tert-butyl-containing compounds can be diverse. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized via an intramolecular lactonization reaction . Additionally, the synthesis of N-tert-butyl disubstituted pyrrolidines involved a nitrile anion cyclization strategy . These reactions provide insight into the potential reactivity of 3-Tert-butyl-6-chloropyridine-2-carboxamide in forming cyclic structures and engaging in cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl-containing compounds have been studied using various techniques. For instance, the spectroscopic (FT-IR, FT-Raman) and computational (HOMO and LUMO analysis, NBO analysis) properties of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide were investigated, revealing information about vibrational frequencies, electron density, and nonlinearity due to π-electron delocalization . These methods could be applied to determine the physical and chemical properties of 3-Tert-butyl-6-chloropyridine-2-carboxamide, including its stability, electronic structure, and potential for non-linear optical applications.
Applications De Recherche Scientifique
Chemical Modification and Reactivity
3-Tert-butyl-6-chloropyridine-2-carboxamide demonstrates notable reactivity in chemical modifications. For instance, Bonnet et al. (2001) explored its deprotonation with magnesiated bases, leading to the formation of 2,3-disubstituted pyridines with carboxylic acid or amino-derived functions at C2 (Bonnet, Mongin, Trécourt, & Quéguiner, 2001). Similarly, Tada and Yokoi (1989) studied its reaction with alkyl radicals, resulting in mono-, di-, and tri-alkylated products, illustrating its potential in creating diverse chemical structures (Tada & Yokoi, 1989).
Material Synthesis
In material science, 3-Tert-butyl-6-chloropyridine-2-carboxamide is used in synthesizing polyamides with unique properties. Hsiao, Yang, and Chen (2000) demonstrated the synthesis of ortho-linked polyamides using a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, showcasing the compound's utility in creating new polymeric materials (Hsiao, Yang, & Chen, 2000).
Pharmaceutical Research
In pharmaceutical research, derivatives of 3-Tert-butyl-6-chloropyridine-2-carboxamide have been explored for their potential in drug development. Nie et al. (2020) synthesized novel analogs replacing the pyridine ring with different structures, aiming to improve pharmacological profiles for potential therapeutic applications (Nie et al., 2020).
Analytical Chemistry
The compound also finds applications in analytical chemistry. Pietsch, Nieger, and Gütschow (2007) synthesized N-benzyltetrahydropyrido-anellated thiophene derivatives, indicating the compound's role in creating analytical reagents (Pietsch, Nieger, & Gütschow, 2007).
Chemical Synthesis
In chemical synthesis, Feng et al. (2014) utilized tert-butyl hydroperoxide (TBHP) in the carboxamidation and aromatisation of isonitriles, demonstrating the compound's role in facilitating complex chemical reactions (Feng et al., 2014).
Mécanisme D'action
Safety and Hazards
This compound is not intended for human or veterinary use. It’s important to handle it with appropriate safety measures. The safety information pictograms indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always refer to the MSDS for detailed safety and handling information .
Orientations Futures
Propriétés
IUPAC Name |
3-tert-butyl-6-chloropyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)6-4-5-7(11)13-8(6)9(12)14/h4-5H,1-3H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFKWBOIMBOGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=C(C=C1)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-6-chloropyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

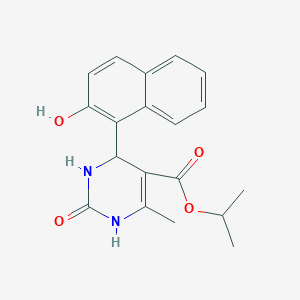
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide](/img/structure/B3011959.png)

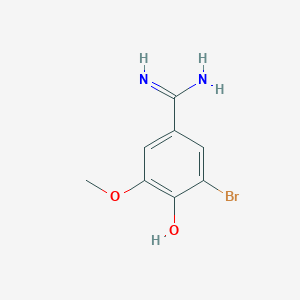

![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)


![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B3011973.png)

carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3011977.png)
![N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3011979.png)
